molecular formula C18H18O6 B067157 (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate CAS No. 176590-77-5

(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate

Cat. No. B067157
M. Wt: 330.3 g/mol
InChI Key: DJOUKNAKSJTIKP-HZPDHXFCSA-N
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Description

“(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate” is a chemical compound with the molecular formula C18H18O6 . It is a complex organic molecule that can be analyzed in various ways for different purposes.


Molecular Structure Analysis

The molecular structure of “(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate” is complex, with a total of 53 bonds, including 31 non-H bonds, 16 multiple bonds, 13 rotatable bonds, 4 double bonds, 12 aromatic bonds, and 2 ester(s) (aliphatic) .

Safety And Hazards

The safety data sheet for a similar compound, 2-Deoxy-2,2-difluoro-D-erythro-pentafuranous-1-ulose-3,5-dibenzoate, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for “(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate” are not available, research into similar compounds, such as (2R,3R)-2,3-Butanediol, suggests potential applications in various fields, including as an antifreeze agent, low freezing point fuel, and providing chiral groups in drugs .

properties

IUPAC Name

[(2R,3R)-4-benzoyloxy-2,3-dihydroxybutyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOUKNAKSJTIKP-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]([C@@H](COC(=O)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365511
Record name (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate

CAS RN

176590-77-5
Record name (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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